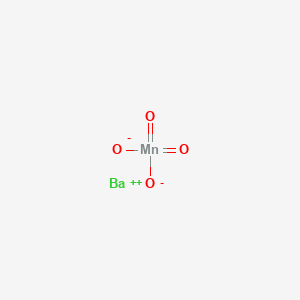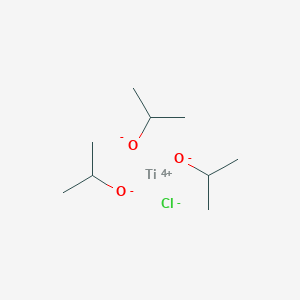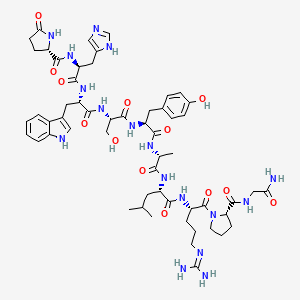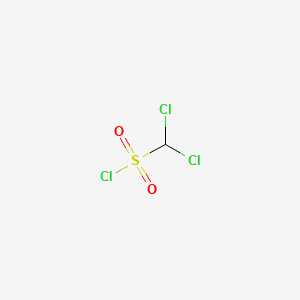
3-(4-Chlorophenylthio)Butyric Acid
Vue d'ensemble
Description
3-(4-Chlorophenylthio)Butyric Acid, also known by its CAS number 90919-34-9, is an organic compound predominantly used in scientific research . It has a molecular formula of C10H11ClO2S and a molecular weight of 230.71 .
Physical And Chemical Properties Analysis
3-(4-Chlorophenylthio)Butyric Acid has a boiling point of 153ºC . More detailed physical and chemical properties were not found in the sources I accessed.Applications De Recherche Scientifique
1. Applications in Biotechnology and Fermentation
3-(4-Chlorophenylthio)Butyric Acid is structurally related to butyric acid, a C4 organic acid with significant applications. In biotechnology, butyric acid is primarily produced via fermentative processes from renewable feedstocks. This production method is gaining attention due to the increasing consumer demand for natural ingredients in various industries like food, pharmaceuticals, animal feed supplements, and cosmetics. Strategies to improve microbial butyric acid production, including strain engineering and novel fermentation process development, are crucial areas of research. These efforts focus on enhancing product yield, titer, purity, and productivity in butyric acid fermentation (Jiang et al., 2018).
2. Chemical Synthesis and Medicinal Chemistry
In the field of chemical synthesis and medicinal chemistry, derivatives of butyric acid, including those structurally similar to 3-(4-Chlorophenylthio)Butyric Acid, are explored for potential antimicrobial properties. For instance, novel compounds incorporating imidazole moiety have been synthesized and preliminarily screened for their antimicrobial activity. These compounds are characterized by various spectroscopic analyses, indicating the potential of butyric acid derivatives in the development of new antimicrobial agents (Aouad et al., 2015).
3. Organic Photovoltaics and Material Science
In the realm of organic photovoltaics and material science, butyric acid derivatives, similar to 3-(4-Chlorophenylthio)Butyric Acid, are studied for their potential in creating efficient solar cells. Research has delved into the synthesis and characterization of novel polythiophene diblock copolymers functionalized with derivatives of butyric acid. These studies explore the self-assembly of these polymers and their application in controlling and stabilizing blend morphologies for solar cells, aiming to improve power conversion efficiencies and thermal stabilities (Li et al., 2013).
Safety And Hazards
This compound may cause skin irritation, serious eye irritation, and respiratory irritation . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCJEDOCSCNYAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)SC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405434 | |
| Record name | 3-(4-Chlorophenylthio)Butyric Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenylthio)Butyric Acid | |
CAS RN |
90919-34-9 | |
| Record name | 3-(4-Chlorophenylthio)Butyric Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol](/img/structure/B1587163.png)



![(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B1587171.png)



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1587177.png)



